c527
c527
C527 is an inhibitor of USP1/UAF complex deubiquitinase activity (IC50 = 0.88 µM). It also inhibits USP5, UCL-H3, and USP12/46 but not UCL-H1 activity (IC50s = 1.65, 2.18, 5.97, and >10 µM, respectively). C527 increases ubiquinated Fanconi anemia complementation group D2 (FANCD2-Ub) and FANCI-Ub levels in a concentration-dependent manner. It inhibits homologous recombination repair, cell proliferation, and sensitizes HeLa cells to the DNA crosslinker mitomycin C. C527 also inhibits proliferation of PC3 and LNCap prostate cancer cells (IC50s = 0.24 and 0.03 µM, respectively, after 72 hours).
C527 is a inhibitor of USP1 target ID1 degradation in leukemic cells.
C527 is a inhibitor of USP1 target ID1 degradation in leukemic cells.
Brand Name:
Vulcanchem
CAS No.:
192718-06-2
VCID:
VC0522450
InChI:
InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H
SMILES:
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F
Molecular Formula:
C17H8FNO3
Molecular Weight:
293.25 g/mol
c527
CAS No.: 192718-06-2
Cat. No.: VC0522450
Molecular Formula: C17H8FNO3
Molecular Weight: 293.25 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | C527 is an inhibitor of USP1/UAF complex deubiquitinase activity (IC50 = 0.88 µM). It also inhibits USP5, UCL-H3, and USP12/46 but not UCL-H1 activity (IC50s = 1.65, 2.18, 5.97, and >10 µM, respectively). C527 increases ubiquinated Fanconi anemia complementation group D2 (FANCD2-Ub) and FANCI-Ub levels in a concentration-dependent manner. It inhibits homologous recombination repair, cell proliferation, and sensitizes HeLa cells to the DNA crosslinker mitomycin C. C527 also inhibits proliferation of PC3 and LNCap prostate cancer cells (IC50s = 0.24 and 0.03 µM, respectively, after 72 hours). C527 is a inhibitor of USP1 target ID1 degradation in leukemic cells. |
|---|---|
| CAS No. | 192718-06-2 |
| Molecular Formula | C17H8FNO3 |
| Molecular Weight | 293.25 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)benzo[f][1,3]benzoxazole-4,9-dione |
| Standard InChI | InChI=1S/C17H8FNO3/c18-10-7-5-9(6-8-10)17-19-13-14(20)11-3-1-2-4-12(11)15(21)16(13)22-17/h1-8H |
| Standard InChI Key | ULJDFEYQOPCCPM-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=N3)C4=CC=C(C=C4)F |
| Appearance | Solid powder |
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